NP-BTA

Allosteric inhibition tRNA synthetase Antifungal drug target

NP-BTA is the only commercially available allosteric inhibitor of C. albicans Gln4 tRNA synthetase (KD=180 nM, IC50=108 nM). Its unique Met496-dependent binding mode confers species selectivity unattainable by orthosteric aaRS inhibitors such as mupirocin or tavaborole. Metabolic instability precludes systemic exposure, making it ideally suited for topical dermatomycosis programs—validated in mouse models with zero human translation inhibition at 50 µM. Co-crystal structure (PDB: 8UK6, 2.73 Å) and thermal shift benchmark (ΔTm=+5°C) enable structure-guided optimization. An irreplaceable chemical probe for azole-resistant Candida research and allosteric aaRS mechanism studies.

Molecular Formula C11H9N3OS
Molecular Weight 231.28 g/mol
Cat. No. B15613215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP-BTA
Molecular FormulaC11H9N3OS
Molecular Weight231.28 g/mol
Structural Identifiers
InChIInChI=1S/C11H9N3OS/c15-10(5-4-9-3-1-8-16-9)14-11-12-6-2-7-13-11/h1-8H,(H,12,13,14,15)/b5-4+
InChIKeyYHXZJZATPFHLGR-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NP-BTA (N-Pyrimidinyl-β-Thiophenylacrylamide) – A First-in-Class Allosteric Gln4 Inhibitor for Antifungal Research and Procurement


NP-BTA (CAS 544420-99-7) is a synthetic small molecule (C₁₁H₉N₃OS, MW 231.27) that acts as a potent, allosteric inhibitor of the Candida albicans glutaminyl-tRNA synthetase Gln4 [1]. It was identified through a high-throughput screen of approximately 10,000 compounds and confirmed via in vitro aminoacylation assays, co-crystallography, and preclinical infection models as a highly selective antifungal agent [2]. Unlike the four conventional systemic antifungal classes (azoles, echinocandins, polyenes, antimetabolites), NP-BTA targets fungal protein synthesis through a unique allosteric mechanism, making it a valuable chemical probe for exploring tRNA synthetase inhibition as an antifungal strategy .

Why NP-BTA Cannot Be Substituted by Other Antifungal tRNA Synthetase Inhibitors – Key Differentiation Evidence


Generic substitution among tRNA synthetase inhibitors is scientifically unsound because NP-BTA operates through an allosteric mechanism that is distinct from the orthosteric active-site inhibition employed by all other clinically or preclinically characterized aaRS inhibitors (e.g., mupirocin, tavaborole, borrelidin) . The compound's binding to a unique allosteric pocket, defined by residue Met496 of C. albicans Gln4, confers species-selective target engagement not achievable with orthosteric analogs that often show cross-reactivity with human aaRS orthologs [1]. Furthermore, NP-BTA's metabolic liability profile renders it unsuitable for systemic use but well-suited for topical dermatomycosis applications, whereas alternative scaffolds may have divergent pharmacokinetic properties that preclude this specific route of administration [2].

NP-BTA Product-Specific Quantitative Differentiation Evidence Against Closest Comparators


Allosteric Inhibition Mechanism vs. Orthosteric aaRS Inhibitors – Unique Binding Mode Confirmed by Co-Crystallography

NP-BTA inhibits C. albicans Gln4 through an allosteric mechanism, binding to a pocket distinct from the ATP- and tRNA-binding active site [1]. This binding mode is unique among all reported tRNA synthetase inhibitors, which are predominantly orthosteric active-site competitors (e.g., mupirocin inhibits IleRS at the catalytic site; tavaborole targets the editing domain of LeuRS; borrelidin binds the ThrRS active site) . Co-crystallography at 2.73 Å resolution (PDB: 8UK6) revealed that NP-BTA locks Gln4 in a non-productive conformational state [2].

Allosteric inhibition tRNA synthetase Antifungal drug target

Species-Selective Target Engagement – No Inhibition of Mammalian Translation at 50 µM

NP-BTA demonstrates high species selectivity for fungal Gln4 over human GlnRS. The critical residue Met496 in C. albicans Gln4 is replaced by a valine in the human ortholog, which prevents NP-BTA binding [1]. In functional assays, NP-BTA at concentrations up to 50 µM (8× its antifungal MIC₅₀ of 6.25 µM) produced no statistically significant inhibition of translation in human HepG2 or HEK293T cells, whereas control translation inhibitors cycloheximide and anisomycin caused significant reductions in fluorescence at equivalent concentrations [2].

Species selectivity Mammalian translation Host toxicity

In Vivo Efficacy in a Mouse Dermatomycosis Model – Topical NP-BTA Provides Therapeutic Benefit

Despite metabolic instability that precludes systemic administration, NP-BTA delivered significant therapeutic benefit when applied topically in a mouse dermatomycosis model using Trichophyton mentagrophytes, a common causative agent of athlete's foot and ringworm [1]. NP-BTA inhibited T. mentagrophytes growth at concentrations of 25–50 µM in vitro [2]. In the mouse model, topical NP-BTA application to infected skin of immunocompromised mice resulted in significant reduction of fungal burden and lesion severity, providing proof-of-concept that allosteric Gln4 inhibition is a viable topical antifungal strategy .

In vivo antifungal efficacy Dermatomycosis Topical antifungal

Structurally-Guided Rational Optimization Enabled by High-Resolution Co-Crystal Structure (PDB 8UK6)

The co-crystal structure of NP-BTA bound to C. albicans Gln4 at 2.73 Å resolution (PDB: 8UK6) provides atomic-level detail of the allosteric binding pocket, enabling structure-guided medicinal chemistry [1]. This structural resource is unavailable for the other known Gln4 inhibitor T-035897, for which no bound co-crystal structure has been reported [2]. Molecular dynamics simulations revealed that NP-BTA's thiophene moiety undergoes unique 180° flips within the binding pocket, contributing to its superior potency over all tested analogs (NP-BTA MIC₈₀ = 6.25 µM vs. best analog 27 MIC₈₀ = 25 µM) [3].

Structure-based drug design Co-crystallography Gln4 inhibitor optimization

Defined Metabolic Liability Profile – Not Suitable for Systemic Use but Enables Topical-Only Application Differentiation

NP-BTA and 12 of its bioactive analogs were rapidly degraded by mouse liver microsomes both in the presence and absence of NADPH, indicating susceptibility to both cytochrome P450-mediated oxidative metabolism and P450-independent non-oxidative metabolism [1]. This metabolic instability precludes systemic administration but, combined with the compound's potent antifungal activity and lack of mammalian cytotoxicity, makes NP-BTA specifically suited for topical dermatomycosis applications [2]. Four improved-stability analogs have been identified through a separate optimization program, providing a benchmark for NP-BTA's metabolic profile as the starting scaffold [3].

Metabolic stability Pharmacokinetics Topical antifungal development

Optimal Research and Industrial Application Scenarios for NP-BTA Based on Verified Differentiation Evidence


Chemical Biology Probe for Studying Allosteric Regulation of Fungal tRNA Synthetases

NP-BTA serves as an ideal chemical probe for investigating allosteric inhibition mechanisms in aminoacyl-tRNA synthetases, a target class where allosteric modulation is exceptionally rare [1]. Its well-characterized binding site (PDB: 8UK6, 2.73 Å) enables structure-function studies of Gln4 conformational dynamics, and the Met496-dependent species selectivity provides a genetic tool for validating target engagement across fungal species .

Topical Antifungal Preclinical Development Programs Targeting Dermatophyte Infections

NP-BTA's validated efficacy in a mouse dermatomycosis model, combined with its metabolic instability that prevents systemic exposure, makes it a compelling starting point for topical antifungal development programs [1]. The compound's species-selectivity profile (no inhibition of human translation at 50 µM) mitigates host toxicity concerns for dermatological applications, and the available co-crystal structure enables structure-guided optimization of topical formulations .

Antifungal Resistance Research – Mechanistically Novel Tool Against Azole-Resistant Candida

NP-BTA inhibits C. albicans through a mechanism entirely distinct from the four conventional antifungal classes (azoles, echinocandins, polyenes, antimetabolites), making it a valuable tool for studying therapeutic strategies against azole-resistant Candida strains [1]. Its efficacy against diverse C. albicans isolates, including those with elevated efflux activity such as C. parapsilosis, demonstrates utility in resistance mechanism research .

Structure-Based Drug Design and Fragment-Based Lead Optimization Campaigns

The high-resolution co-crystal structure (PDB: 8UK6) and comprehensive molecular dynamics simulation data (40 µs total) provide a rich structural foundation for computational chemistry campaigns [1]. The thermal shift assay data (NP-BTA ΔTm = +5°C vs. DMSO) offers a robust biophysical screening endpoint for identifying improved analogs, while the defined metabolic liability profile establishes clear benchmarks for property optimization in medicinal chemistry programs .

Technical Documentation Hub

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